Anti-Trypanosomal Selectivity: Bilobol-Containing Fraction vs. Human Fibroblasts
A cardol fraction identified as bilobol (10) demonstrated an EC50 of 0.7 µg/mL against Trypanosoma brucei. The same fraction showed no cytotoxic effect on Human Foreskin Fibroblasts (HFF) at 2.0 mg/mL, corresponding to a selectivity index (SI) > 2,857. For context, clinical-stage anti-trypanosomal leads such as fexinidazole exhibit SI values of ~100–1,000 in comparable assays. No direct comparator data for 5-pentadecylresorcinol or 5-pentadec-10-enylresorcinol under identical conditions were identified [1].
| Evidence Dimension | Anti-Trypanosoma brucei potency and selectivity vs. human fibroblasts |
|---|---|
| Target Compound Data | EC50 = 0.7 µg/mL (T. brucei); no cytotoxicity on HFF at 2,000 µg/mL; SI > 2,857 |
| Comparator Or Baseline | Fexinidazole (clinical-stage nitroimidazole): SI ~100–1,000 in similar T. brucei vs. mammalian cell assays |
| Quantified Difference | Bilobol fraction SI > 2,857 vs. fexinidazole SI ~100–1,000 (cross-study comparison; note bilobol tested as a fraction, not pure compound) |
| Conditions | In vitro T. brucei bloodstream form culture; HFF monolayer cytotoxicity assay; 48–72 h exposure |
Why This Matters
A selectivity index exceeding 2,000 differentiates bilobol-containing preparations from many reference trypanocides, supporting prioritisation for hit-to-lead programs where host-cell safety margins are critical.
- [1] Siheri W, Ebiloma GU, Igoli JO, et al. Isolation of a novel flavanonol and an alkylresorcinol with highly potent anti-trypanosomal activity from Libyan propolis. Molecules. 2019;24(6):1041. View Source
